N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide
Overview
Description
N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group, a phenoxypropanoyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with 2-phenoxypropanoic acid chloride in the presence of a base such as triethylamine. This reaction forms an intermediate compound.
Amidation Reaction: The intermediate is then reacted with benzoyl chloride in the presence of a base to form the final product, this compound.
The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide.
Reduction: Formation of N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biology: It is investigated for its effects on biological systems, including its potential as an enzyme inhibitor.
Industry: It is utilized in the synthesis of other complex organic compounds and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-[(2-phenoxypropanoyl)amino]benzamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-2-[(2-phenoxyacetyl)amino]benzamide: This compound has a similar structure but with an acetyl group instead of a propanoyl group.
N-(4-methoxyphenyl)-2-[(2-phenoxybutanoyl)amino]benzamide: This compound has a butanoyl group instead of a propanoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-phenoxypropanoylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16(29-19-8-4-3-5-9-19)22(26)25-21-11-7-6-10-20(21)23(27)24-17-12-14-18(28-2)15-13-17/h3-16H,1-2H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMURYBYKXMESEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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